molecular formula C10H7NO3 B8665168 4-oxo-4H-chromene-3-carboxamide

4-oxo-4H-chromene-3-carboxamide

Cat. No.: B8665168
M. Wt: 189.17 g/mol
InChI Key: RZILYYDHUKAJKU-UHFFFAOYSA-N
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Description

4-oxo-4H-chromene-3-carboxamide represents a core structural motif in medicinal chemistry, belonging to the chromone (1-benzopyran-4-one) family, which is the building block of a large family of natural and synthetic compounds of utmost importance . Derivatives of this scaffold have been synthesized and investigated for a range of biological activities. Notably, structural analogs where the carboxamide is a secondary amide, particularly N-phenyl-4-oxo-4H-chromene-3-carboxamide, have been identified as potent and selective Monoamine Oxidase B (MAO-B) inhibitors, suggesting significance of the phenylcarboxamide as a key structure for this activity . Furthermore, highly functionalized 4H-chromene-3-carboxamide derivatives have been studied for their antioxidant and antibacterial properties, highlighting the versatility of this core structure in early-stage pharmacological research . The specific conformational arrangement of the carboxamide group and the dihedral angle between the chromone system and the exocyclic substituent are critical factors influencing biological activity, as demonstrated in comparative structural studies of active and inactive analogs . This compound serves as a valuable precursor and intermediate for researchers in organic synthesis and drug discovery, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. This product is sold as a research chemical for use in laboratory research purposes only. It is strictly intended for use by qualified professionals in a controlled laboratory setting. This product is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling, storage, and disposal of this material.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-oxochromene-3-carboxamide

InChI

InChI=1S/C10H7NO3/c11-10(13)7-5-14-8-4-2-1-3-6(8)9(7)12/h1-5H,(H2,11,13)

InChI Key

RZILYYDHUKAJKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with a suitable amide source in the presence of a dehydrating agent. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted benzopyran derivatives .

Scientific Research Applications

4-oxo-4H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent cellular responses .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Name Substituents (Chromene/Amide) Yield (%) Melting Point (°C) Purity (HPLC, %)
8a (Unsubstituted) None/NH-(2-hydroxyethyl) 93 98.3
8b (7-Methyl) 7-CH3/NH-(2-hydroxyethyl) 94.5 270–272 99.1
8d (7-Methoxy) 7-OCH3/NH-(2-hydroxyethyl) 94.6 248–250 98.7
15g (7-(4-Cl-benzyloxy)) 7-O-(4-Cl-benzyl)/NH-ethyl 23 241–243 99.7
N-(3-bromophenyl)-4-oxo-4H-chromene-3-carboxamide None/NH-(3-Br-phenyl)

Key Observations :

  • Substituent Position : Methoxy or methyl groups at the 7-position (8b, 8d) increase melting points compared to unsubstituted 8a, likely due to enhanced crystallinity .
  • Bulkier Groups : Benzyloxy substitutions (e.g., 15g) reduce yields (23–38%) but maintain high purity, suggesting steric challenges in synthesis .

Key Observations :

  • Halogen Effects : Bromine at the meta-position (3-bromo) enhances MAO-B affinity (Ki = 27 nM) compared to fluorine (Ki = 31 nM), likely due to stronger hydrophobic interactions .
  • Dual Activity : Compound 15g’s iron-chelating IC50 (12.3 μM) highlights its multifunctionality, absent in simpler analogs like 8a .

Comparison with Isomeric and Functional Analogues

2-Oxo-2H-chromene-3-carboxamide (Isomer)

  • Structural Difference : The carbonyl group at the 2-position (vs. 4-position) alters electronic distribution, reducing MAO-B inhibition potency.
  • Synthetic Route : Synthesized via esterification of ethyl 2-oxo-2H-chromene-3-carboxylate, differing from 4-oxo derivatives’ palladium-catalyzed methods .

Flavone-3-carboxamides

  • Core Structure : Flavones lack the 4-oxo group but share a carboxamide at the 3-position.
  • Activity : Lower MAO-B inhibition (Ki > 100 nM) compared to 4-oxo derivatives, emphasizing the 4-oxo group’s role in enzyme binding .

Electron-Donating vs. Electron-Withdrawing Substituents

  • Electron-Withdrawing Groups (EWGs) : Nitro (2b) or bromine (3b) substituents on the amide phenyl ring enhance MAO-B inhibition by stabilizing enzyme-inhibitor interactions.
  • Electron-Donating Groups (EDGs) : Methoxy (3a, 4a) or methyl (4d) groups reduce activity due to decreased compatibility with MAO-B’s hydrophobic active site.

Q & A

Q. Basic

  • IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1720 cm⁻¹) and amide bonds (C=O at ~1625 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.4–8.6 ppm) and methyl groups (δ 2.8–3.1 ppm) .
    • ¹³C NMR : Carbonyl carbons (C-4 at ~176 ppm, amide C=O at ~164 ppm) .

How can X-ray crystallography resolve structural ambiguities in chromene derivatives?

Advanced
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:

  • 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde : Triclinic crystal system (space group P1), with unit cell parameters a = 6.5838 Å, b = 6.9579 Å, and interhalogen interactions influencing packing .
  • 3-Methyl-4-oxo-2-phenyl derivatives : Planar chromene rings with phenyl substituents tilted at 15.2° from the plane .

How do substituents on the chromene ring influence reactivity and bioactivity?

Advanced
Substituents alter electronic and steric properties:

Substituent Effect on Yield Biological Activity
6-Fluoro45.7%Enhanced enzyme inhibition
6-Chloro48.9%Moderate antimicrobial activity
6-Methoxy46.0%Fluorescence properties

Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity at C-3, facilitating nucleophilic attacks .

What strategies address contradictions in reported biological activity data?

Q. Advanced

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls.
  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with systematic substituent variations. For example, 6-acetyl derivatives showed higher anticancer activity due to improved membrane permeability .
  • Dose-Response Curves : Quantify IC₅₀ values to compare potency across studies.

How can computational methods complement experimental data in chromene research?

Q. Advanced

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize synthetic targets .
  • MD Simulations : Assess stability of chromene-protein complexes over time.

What are the challenges in scaling up chromene carboxamide synthesis?

Q. Advanced

  • Solvent Volume : Industrial-scale reactions require solvent recovery systems.
  • Purification : Chromatography is impractical; alternatives include fractional crystallization.
  • Safety : Handling SOCl₂ and amines necessitates rigorous ventilation and quenching protocols .

How do halogen substituents affect the photophysical properties of chromene derivatives?

Q. Advanced

  • Bromine : Increases molecular weight (e.g., 6-bromo derivative, Mᵣ = 416.0 ų) and enhances fluorescence quantum yield due to heavy atom effects .
  • Chlorine : Alters crystal packing via halogen bonding (C–Cl···O interactions at ~3.3 Å) .

What methodologies validate the purity of synthesized chromene carboxamides?

Q. Basic

  • HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient).
  • Melting Point Analysis : Sharp melting ranges (e.g., 190–192°C for N,N-dimethyl derivatives) indicate high purity .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N ratios within ±0.3%.

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